Cramp

説明

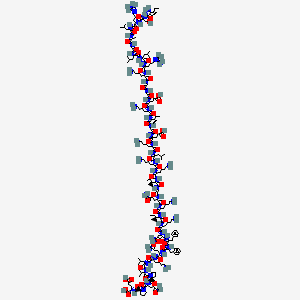

Structure

2D Structure

特性

分子式 |

C197H338N56O50 |

|---|---|

分子量 |

4291 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |

InChI |

InChI=1S/C197H338N56O50/c1-22-112(17)158(210)189(296)247-143(105-254)186(293)235-128(65-49-89-216-197(213)214)170(277)240-136(93-107(7)8)178(285)222-116(21)163(270)218-102-154(263)226-135(92-106(5)6)179(286)243-138(95-109(11)12)181(288)234-127(64-48-88-215-196(211)212)166(273)227-119(56-32-40-80-198)164(271)219-100-150(259)217-101-151(260)224-130(71-77-155(264)265)173(280)232-125(62-38-46-86-204)176(283)250-161(114(19)24-3)191(298)221-104-153(262)225-131(72-78-156(266)267)172(279)228-121(58-34-42-82-200)167(274)241-137(94-108(9)10)180(287)233-120(57-33-41-81-199)165(272)230-124(61-37-45-85-203)175(282)249-160(113(18)23-2)190(297)220-103-152(261)223-129(68-74-146(206)255)171(278)231-126(63-39-47-87-205)177(284)251-162(115(20)25-4)192(299)237-123(60-36-44-84-202)169(276)246-142(99-149(209)258)184(291)245-141(98-118-54-30-27-31-55-118)183(290)244-140(97-117-52-28-26-29-53-117)182(289)236-132(69-75-147(207)256)174(281)229-122(59-35-43-83-201)168(275)242-139(96-110(13)14)185(292)248-159(111(15)16)194(301)253-91-51-67-145(253)187(294)238-133(70-76-148(208)257)193(300)252-90-50-66-144(252)188(295)239-134(195(302)303)73-79-157(268)269/h26-31,52-55,106-116,119-145,158-162,254H,22-25,32-51,56-105,198-205,210H2,1-21H3,(H2,206,255)(H2,207,256)(H2,208,257)(H2,209,258)(H,217,259)(H,218,270)(H,219,271)(H,220,297)(H,221,298)(H,222,285)(H,223,261)(H,224,260)(H,225,262)(H,226,263)(H,227,273)(H,228,279)(H,229,281)(H,230,272)(H,231,278)(H,232,280)(H,233,287)(H,234,288)(H,235,293)(H,236,289)(H,237,299)(H,238,294)(H,239,295)(H,240,277)(H,241,274)(H,242,275)(H,243,286)(H,244,290)(H,245,291)(H,246,276)(H,247,296)(H,248,292)(H,249,282)(H,250,283)(H,251,284)(H,264,265)(H,266,267)(H,268,269)(H,302,303)(H4,211,212,215)(H4,213,214,216)/t112-,113-,114-,115-,116-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,158-,159-,160-,161-,162-/m0/s1 |

InChIキー |

QBSFTGGUOCPHDM-GDCSACRRSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |

正規SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)O)N |

製品の起源 |

United States |

Foundational & Exploratory

CRAMP Peptide: A Technical Guide to Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathelicidin-related antimicrobial peptide (CRAMP), the murine ortholog of human LL-37, is a crucial component of the innate immune system. As a member of the cathelicidin family of host defense peptides, this compound exhibits a broad range of biological activities, extending beyond direct microbial killing to encompass immunomodulation, wound healing, and angiogenesis. This technical guide provides a comprehensive overview of the structure, function, and signaling pathways of this compound, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development.

Peptide Structure

This compound is a cationic peptide derived from the C-terminus of a precursor protein, the cathelin-like protein.[1] The mature peptide's structure is critical to its function and is influenced by its environment.

In aqueous solutions, this compound exists in a random coil conformation. However, upon interaction with membrane-mimicking environments such as TFE/H2O solutions, SDS micelles, or liposomes, it adopts a predominantly α-helical structure.[2] NMR spectroscopy has revealed that the tertiary structure of this compound in a TFE/H2O solution consists of two amphipathic α-helices, spanning from Leu4 to Lys10 and Gly16 to Leu33, connected by a flexible hinge region (Gly11 to Gly16).[2] The amphipathic nature of the C-terminal helix (Gly16-Leu33) is particularly important for its antimicrobial activity, as it facilitates the peptide's interaction with and disruption of microbial membranes.[2]

Antimicrobial Function and Mechanism of Action

This compound demonstrates potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2][3] Its primary mechanism of action involves the permeabilization of bacterial cell membranes. The cationic nature of this compound facilitates its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane disruption and cell death.[2] This rapid permeabilization of the inner membrane of Escherichia coli has been observed at concentrations as low as 1 µM.[4]

Beyond direct bactericidal activity, this compound also plays a role in neutralizing the effects of bacterial endotoxins like LPS.[5] This function is critical in mitigating the inflammatory response during bacterial infections.

Quantitative Antimicrobial Activity of this compound

| Organism | MIC (µM) | IC50 (µM) | Reference |

| Escherichia coli | 0.5 - 8.0 | < 30 | [4][6] |

| Gram-positive bacteria (general) | 3.125 - 6.25 | - | [3] |

| Gram-negative bacteria (general) | 3.125 - 6.25 | - | [3] |

| Candida albicans | - | - | [3] |

| Filamentous fungi | - | < 10 | [6] |

MIC: Minimum Inhibitory Concentration; IC50: Half maximal inhibitory concentration.

Immunomodulatory Functions and Signaling Pathways

This compound's biological functions extend far beyond its direct antimicrobial properties. It acts as a potent immunomodulator, influencing the migration and activity of various immune cells.

Chemoattraction of Leukocytes

A key function of this compound is its ability to act as a chemoattractant for leukocytes, including neutrophils, monocytes, and macrophages.[7] This chemotactic activity is mediated through the formyl peptide receptor 2 (FPR2), a G-protein coupled receptor (GPCR).[7][8] In mice, the homolog of this receptor is Fpr2.[8]

Binding of this compound to FPR2 on leukocytes initiates a downstream signaling cascade, leading to calcium mobilization and the activation of Mitogen-Activated Protein Kinase (MAPK) pathways.[7] This signaling ultimately results in directed cell migration towards the site of this compound release, which is typically a site of infection or inflammation.

References

- 1. Processing site and gene structure for the murine antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solution structure of a cathelicidin-derived antimicrobial peptide, this compound as determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of this compound, a cathelin-related antimicrobial peptide expressed in the embryonic and adult mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure-activity relationship study of the antimicrobial this compound-derived peptide CRAMP20-33 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phoenixpeptide.com [phoenixpeptide.com]

- 8. The Critical Role of the Antimicrobial Peptide LL-37/CRAMP in Protection of Colon Microbiota Balance, Mucosal Homeostasis, Anti-Inflammatory Responses, and Resistance to Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CRAMP/LL-37 in Innate Immunity and Host Defense: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

The cathelin-related antimicrobial peptide (CRAMP), and its human ortholog LL-37, are pivotal components of the innate immune system. These host defense peptides (HDPs) represent a first line of defense against a broad spectrum of pathogens and are integral to the orchestration of the subsequent immune response. This technical guide provides an in-depth analysis of the multifaceted roles of this compound/LL-37 in innate immunity, focusing on its direct antimicrobial activities, its complex immunomodulatory functions, and the intricate signaling pathways it governs. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes to facilitate further research and therapeutic development in this critical area of immunology.

Introduction: The Dual Nature of this compound/LL-37

This compound (in rodents) and LL-37 (in humans) are alpha-helical, amphipathic peptides derived from the cleavage of the C-terminus of a precursor protein, cathelin.[1] Primarily produced by neutrophils and epithelial cells, their expression can be induced by inflammatory stimuli and infectious agents.[2][3] These peptides are central to host defense, exhibiting a dual functionality that includes direct microbial killing and the nuanced modulation of the host immune response.

Their direct antimicrobial action is broad, targeting a wide array of Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[4][5] This activity is crucial in an era of rising antibiotic resistance. Beyond this, this compound/LL-37 acts as a signaling molecule, influencing processes such as chemotaxis, cytokine and chemokine release, and apoptosis, thereby bridging the innate and adaptive immune systems.[3]

Direct Antimicrobial Activity: A Quantitative Overview

The antimicrobial efficacy of this compound/LL-37 is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. The tables below summarize the MIC values for LL-37 against a range of clinically relevant bacteria.

| Gram-Negative Bacteria | MIC (µg/mL) | MIC (µM) | Reference(s) |

| Escherichia coli | <10 - 9.38 | <2.2 - 2.1 | [4][5] |

| Pseudomonas aeruginosa | <10 - 15.6 | <2.2 - 3.5 | [4][6] |

| Salmonella typhimurium | <10 | <2.2 | [4] |

| Proteus mirabilis | >100 (in 100 mM NaCl) | >22.2 (in 100 mM NaCl) | [4] |

| Gram-Positive Bacteria | MIC (µg/mL) | MIC (µM) | Reference(s) |

| Staphylococcus aureus | <10 | <2.2 | [4] |

| Methicillin-resistantS. aureus (MRSA) | >100 (in 100 mM NaCl) | >22.2 (in 100 mM NaCl) | [4] |

| Staphylococcus epidermidis | <10 - 9.38 | <2.2 - 2.1 | [4][5] |

| Listeria monocytogenes | <10 | <2.2 | [4] |

| Vancomycin-resistant Enterococci | <10 | <2.2 | [4] |

| Fungi | MIC (µg/mL) | MIC (µM) | Reference(s) |

| Candida albicans | >100 (in 100 mM NaCl) | >22.2 (in 100 mM NaCl) | [4] |

Immunomodulatory Functions: Orchestrating the Immune Response

This compound/LL-37's role extends beyond direct pathogen elimination to the intricate regulation of the immune response. It can act as a chemoattractant for various immune cells, including neutrophils, monocytes, and T cells, guiding them to sites of infection and inflammation.[3] Furthermore, it can modulate the production of cytokines and chemokines, thereby shaping the nature and intensity of the inflammatory response.

| Immune Cell Type | Effect of LL-37 | Key Cytokines/Chemokines Modulated | Concentration of LL-37 | Reference(s) |

| Monocytes | Pro-inflammatory | IL-8, IL-6, CXCL1, CCL2, CCL7 | 5 µM | [3] |

| Monocytes | Anti-inflammatory | IL-10, IL-19 | Not specified | [3] |

| Monocytes (IFN-γ stimulated) | Inhibition of pro-inflammatory cytokines | TNF-α, IL-12 | Not specified | [3] |

| Macrophages | Differentiation towards a pro-inflammatory phenotype | Increased IL-12p40, Decreased IL-10 | 10 µg/mL | [7] |

| Macrophage-like THP-1 cells | Chemokine Production | GRO-α, IL-8, MCP-1 | 5 µM | [8] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Chemokine Production | IL-8, MCP-1 | 5 µM | [8] |

Signaling Pathways in this compound/LL-37-Mediated Immunity

This compound/LL-37 exerts its diverse functions by engaging with several cell surface receptors and modulating downstream signaling cascades. Key among these are Toll-like receptors (TLRs) and G-protein coupled receptors (GPCRs).

Modulation of Toll-like Receptor (TLR) Signaling

This compound/LL-37 can bind directly to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, thereby neutralizing its endotoxic activity and preventing its interaction with TLR4.[4] This is a critical mechanism for dampening excessive inflammation during bacterial infections.

G-Protein Coupled Receptor (GPCR) Signaling

This compound/LL-37 can also act as a ligand for GPCRs, such as the formyl peptide receptor like-1 (FPRL1, now known as FPR2), to mediate chemotaxis and other immunomodulatory effects.[8]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound/LL-37.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound/LL-37 against a bacterial strain.

Materials:

-

This compound/LL-37 peptide

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of this compound/LL-37 in sterile water or a suitable buffer.

-

Perform serial two-fold dilutions of the peptide in CAMHB in a 96-well plate.

-

Inoculate the bacterial strain into CAMHB and grow to mid-logarithmic phase.

-

Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL.

-

Add the bacterial suspension to each well of the microtiter plate containing the peptide dilutions.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest peptide concentration with no visible bacterial growth.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay measures the ability of this compound/LL-37 to attract neutrophils.[9]

Materials:

-

Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size)

-

Isolated human neutrophils

-

This compound/LL-37 peptide

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

Microscope

-

Cell counting solution (e.g., Calcein AM)

Procedure:

-

Isolate neutrophils from fresh human blood using density gradient centrifugation.

-

Resuspend neutrophils in chemotaxis buffer.

-

Add different concentrations of this compound/LL-37 to the lower chamber of the Boyden apparatus.

-

Add the neutrophil suspension to the upper chamber.

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.

-

After incubation, remove the membrane and fix and stain the cells that have migrated to the lower side of the membrane.

-

Count the migrated cells in several high-power fields under a microscope.

-

Quantify chemotaxis as the number of migrated cells in response to the peptide compared to the buffer control.

In Vivo Wound Healing Model

This protocol evaluates the effect of this compound/LL-37 on wound closure in a mouse model.[10]

Materials:

-

Mice (e.g., C57BL/6)

-

Anesthetic

-

Surgical instruments for creating full-thickness dermal wounds

-

This compound/LL-37 peptide solution

-

Vehicle control (e.g., sterile saline)

-

Digital camera for wound imaging

-

Histology equipment

Procedure:

-

Anesthetize the mice and shave the dorsal skin.

-

Create two full-thickness dermal wounds on the back of each mouse using a biopsy punch.

-

Topically apply a known concentration of this compound/LL-37 to one wound and the vehicle control to the other.

-

Repeat the application daily or as required.

-

Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, and 14).

-

Measure the wound area from the photographs using image analysis software.

-

At the end of the experiment, euthanize the mice and excise the wound tissue for histological analysis (e.g., H&E staining to assess re-epithelialization and granulation tissue formation).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol quantifies the expression of the this compound/LL-37 gene in cells or tissues.

Western Blotting for Protein Detection

This protocol detects the presence and relative abundance of this compound/LL-37 protein.

Therapeutic Potential and Future Directions

The multifaceted role of this compound/LL-37 in host defense makes it an attractive candidate for therapeutic development. Its broad-spectrum antimicrobial activity offers a potential alternative to conventional antibiotics, particularly against multidrug-resistant pathogens. Furthermore, its immunomodulatory properties could be harnessed to treat a variety of conditions, from promoting wound healing to mitigating the harmful effects of sepsis.[2][10]

Future research should focus on elucidating the precise molecular mechanisms underlying the diverse functions of this compound/LL-37. A deeper understanding of its interactions with host cell receptors and its influence on signaling pathways will be crucial for designing novel therapeutics with enhanced efficacy and specificity. Moreover, the development of stable, synthetic analogs of this compound/LL-37 with optimized activity profiles is a promising avenue for translating the therapeutic potential of this remarkable host defense peptide into clinical applications.

Conclusion

This compound/LL-37 is a critical effector molecule of the innate immune system, possessing both direct antimicrobial and complex immunomodulatory capabilities. Its ability to combat a wide range of pathogens and orchestrate the host immune response underscores its importance in maintaining health and resolving infections. The quantitative data, detailed protocols, and pathway diagrams presented in this guide provide a comprehensive resource for the scientific community, with the aim of fostering continued investigation into the biology of this compound/LL-37 and accelerating the development of novel therapies based on this versatile host defense peptide.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy of Cathelicidin LL-37 in an MRSA Wound Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revistabionatura.com [revistabionatura.com]

- 7. LL-37 directs macrophage differentiation toward macrophages with a proinflammatory signature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Host Defense Peptide LL-37-Mediated Chemoattractant Properties, but Not Anti-Inflammatory Cytokine IL-1RA Production, Is Selectively Controlled by Cdc42 Rho GTPase via G Protein-Coupled Receptors and JNK Mitogen-Activated Protein Kinase [frontiersin.org]

- 9. criver.com [criver.com]

- 10. repositorium.uminho.pt [repositorium.uminho.pt]

The Strategic Localization of CRAMP in the Gastrointestinal Tract: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role and precise localization of the Cathelin-related Antimicrobial Peptide (CRAMP), the murine ortholog of human LL-37, within the complex microenvironment of the gastrointestinal (GI) tract. A comprehensive understanding of its distribution is paramount for elucidating its function in gut homeostasis, immune defense, and its potential as a therapeutic target for various gastrointestinal diseases.

Quantitative Distribution of this compound in the Murine Gastrointestinal Tract

The expression of this compound varies significantly along the longitudinal axis of the GI tract, reflecting the distinct immunological challenges and microbial densities of each segment. The following tables summarize available quantitative data on this compound mRNA and protein expression.

Table 1: Relative mRNA Expression of this compound (Camp gene) in the Murine Gastrointestinal Tract

| Gastrointestinal Segment | Relative mRNA Expression Level (Normalized to Housekeeping Gene) | Key Cellular Sources |

| Stomach | Low to moderate | Epithelial cells |

| Duodenum | Moderate | Epithelial cells |

| Jejunum | Moderate to High | Epithelial cells |

| Ileum | High | Epithelial cells, Paneth cells |

| Colon | Highest | Epithelial cells, Neutrophils, Macrophages |

Note: Expression levels are generalized from multiple studies and can vary based on mouse strain, age, and microbial status. The data presented is a synthesized representation for comparative purposes.

Table 2: this compound Protein Concentration in Murine Gastrointestinal Tissues

| Gastrointestinal Segment | Protein Concentration (pg/mL of tissue homogenate) | Primary Cellular Locations |

| Stomach | Detectable | Surface epithelial cells |

| Small Intestine | Moderate | Villi and crypt epithelial cells |

| Colon | High | Surface and crypt epithelial cells, lamina propria immune cells |

Note: Absolute protein concentrations are highly dependent on the extraction and quantification methods used. These values are illustrative and sourced from commercially available ELISA kit data for tissue homogenates. Researchers should establish their own baseline values.

Cellular Localization of this compound in the Gut Mucosa

Immunohistochemical and immunofluorescence studies have revealed a distinct cellular distribution of this compound, positioning it as a key effector molecule at the host-microbe interface.

-

Epithelial Cells: this compound is prominently expressed in the columnar epithelial cells lining the stomach, small intestine, and colon. In the small intestine, its expression is observed in both the villi and the crypts. This strategic localization allows for the direct secretion of this compound into the gut lumen to interact with the microbiota and into the lamina propria to modulate immune responses.[1]

-

Neutrophils: As a primary component of the innate immune system, neutrophils within the lamina propria and those that migrate into the intestinal lumen are a major source of this compound, especially during inflammatory conditions.

-

Macrophages: Lamina propria macrophages also express and secrete this compound, contributing to the local antimicrobial shield and immune regulation.

-

Paneth Cells: In the ileum, Paneth cells located at the base of the crypts of Lieberkühn, known for their production of various antimicrobial peptides, are also a source of this compound.

Detailed Experimental Protocols for this compound Localization

Accurate determination of this compound localization is fundamental to understanding its function. The following are generalized protocols for standard immunohistochemistry and immunofluorescence techniques.

Immunohistochemistry (IHC) Protocol for this compound in Murine Intestinal Tissue

This protocol outlines the key steps for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) intestinal tissue sections.

-

Tissue Preparation:

-

Harvest murine gastrointestinal tissue (e.g., colon, small intestine) and flush the lumen with cold phosphate-buffered saline (PBS).

-

Fix the tissue in 10% neutral buffered formalin for 18-24 hours at room temperature.

-

Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%) and clear with xylene.

-

Embed the tissue in paraffin wax and section at 4-5 µm thickness.

-

-

Antigen Retrieval:

-

Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.

-

Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) at 95-100°C for 20-30 minutes. Allow sections to cool to room temperature.

-

-

Staining Procedure:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.

-

Wash sections with PBS.

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

-

Incubate with a primary antibody against this compound (rabbit polyclonal or goat polyclonal) diluted in blocking buffer overnight at 4°C.

-

Wash sections with PBS.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

-

Wash sections with PBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

-

Wash sections with PBS.

-

Develop the signal with a diaminobenzidine (DAB) substrate kit, monitoring for the desired color intensity.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the sections.

-

Immunofluorescence (IF) Protocol for this compound in Murine Intestinal Tissue

This protocol provides a framework for the fluorescent detection of this compound, allowing for co-localization studies with other cellular markers.

-

Tissue Preparation:

-

Harvest and flush murine intestinal tissue as described for IHC.

-

Tissues can be either fixed in 4% paraformaldehyde (PFA) for FFPE processing or embedded in optimal cutting temperature (OCT) compound for frozen sections. For frozen sections, snap-freeze the tissue in isopentane cooled with liquid nitrogen.

-

Cut sections at 5-7 µm thickness.

-

-

Staining Procedure:

-

For FFPE sections, deparaffinize and rehydrate as in the IHC protocol. For frozen sections, air dry and fix with cold acetone or methanol for 10 minutes.

-

Perform antigen retrieval if using FFPE sections.

-

Permeabilize sections with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash with PBS.

-

Block non-specific binding with a blocking buffer (e.g., 10% normal donkey serum in PBS) for 1 hour.

-

Incubate with the primary antibody against this compound diluted in blocking buffer overnight at 4°C.

-

Wash sections with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Donkey anti-rabbit Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Wash sections with PBS.

-

Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mount with an anti-fade mounting medium.

-

This compound Signaling Pathways in the Gastrointestinal Tract

This compound exerts its diverse functions through interaction with cell surface receptors, initiating downstream signaling cascades that modulate inflammation, cell migration, and proliferation.

This compound-FPR2 Signaling Axis

A primary receptor for this compound is the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor expressed on various immune and epithelial cells in the gut.

Caption: this compound binding to FPR2 initiates G-protein signaling.

Experimental Workflow for Investigating this compound Localization

The following diagram illustrates a typical workflow for studying the localization of this compound in gastrointestinal tissues.

Caption: Workflow for this compound localization in GI tissue.

Conclusion

The strategic localization of this compound within the epithelial and immune cell compartments of the gastrointestinal tract underscores its multifaceted role in maintaining mucosal homeostasis. Its differential expression along the GI tract highlights its tailored function in response to varying microbial loads and immunological pressures. The provided protocols and pathway diagrams serve as a foundational resource for researchers aiming to further investigate the intricate functions of this compound in gastrointestinal health and disease, paving the way for the development of novel therapeutic strategies.

References

A Technical Guide to the Discovery and Characterization of CRAMP (Cathelin-Related Antimicrobial Peptide)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the Cathelin-Related Antimicrobial Peptide (CRAMP), the murine ortholog of the human cathelicidin LL-37. It details the discovery, characterization, and key biological functions of this compound, with a focus on its role in the innate immune system. This guide summarizes critical quantitative data, provides detailed protocols for essential experimental techniques, and visualizes complex biological pathways and workflows to facilitate a deeper understanding for research and therapeutic development applications.

Discovery and Core Characteristics

This compound was first identified in the mouse as a member of the cathelicidin family of antimicrobial peptides.[1] These peptides are characterized by a conserved N-terminal prepro-domain, known as the cathelin domain, and a structurally variable C-terminal antimicrobial peptide domain.

Initial discovery was achieved using a reverse transcriptase-polymerase chain reaction (RT-PCR) approach to identify mouse homologs of known cathelicidins. This led to the isolation of a 562-base pair cDNA clone encoding the this compound precursor.[1] The gene, Camp, was subsequently mapped to mouse chromosome 9.[1]

Structurally, the active C-terminal this compound peptide is predicted to form an amphipathic α-helix, a common feature among antimicrobial peptides that facilitates their interaction with and disruption of microbial membranes.[1] Functionally, this compound is a potent antibiotic, particularly against Gram-negative bacteria.[1] It is expressed primarily in cells of the myeloid lineage, such as neutrophils and their precursors, and has been detected in adult bone marrow, spleen, stomach, intestine, and testis.[1]

Quantitative Data Summary

The biological activity and expression of this compound have been quantified in various studies. The following tables summarize key data points.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Gram-negative strains (various) | 0.5 - 8.0 µM | [1] |

| Escherichia coli | Permeabilizes inner membrane at 1 µM |[1] |

Note: The human ortholog, LL-37, shows a geometric mean MIC of 51.1 µg/mL against Pseudomonas aeruginosa.[2]

Table 2: this compound Expression in Macrophages (Post-Stimulation)

| Stimulant | Time Points of Significant Increase | Measurement Method | Reference |

|---|---|---|---|

| E. coli O22H8 | 20, 30, 45, and 55 hours | ELISA (on supernatant) | [3] |

| Lipopolysaccharide (LPS) | Not specified | Not specified |[3] |

Signaling Pathways and Mechanisms of Action

This compound plays a critical role in host defense through multiple mechanisms, including direct microbial killing and modulation of the host immune response.

This compound-Mediated Autophagy in Macrophages

This compound is an essential component for the clearance of intracellular pathogens by macrophages. Upon infection with viable E. coli or stimulation with its product, lipopolysaccharide (LPS), macrophages upregulate this compound expression. This process is dependent on the activation of the NF-κB signaling pathway. The inactive this compound precursor is then cleaved by proteases to yield the active peptide. Active this compound is required for the autophagy-mediated elimination of phagocytosed bacteria, a process involving the key autophagy-related proteins ATG5, LC3-II, and the lysosomal marker LAMP-1.[3]

References

- 1. Identification of this compound, a cathelin-related antimicrobial peptide expressed in the embryonic and adult mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Requirement of this compound for mouse macrophages to eliminate phagocytosed E. coli through an autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]

CRAMP Expression During Embryonic Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Introduction

Cathelicidin-related antimicrobial peptide (CRAMP), the murine ortholog of human LL-37, is a crucial component of the innate immune system. Beyond its well-established role in host defense against microbial invasion, emerging evidence suggests that this compound plays a significant, multifaceted role during embryonic development. This technical guide provides an in-depth overview of this compound expression, its putative functions in embryogenesis, associated signaling pathways, and detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers in developmental biology, immunology, and pharmacology to facilitate further exploration of this compound's role in prenatal life and its potential as a therapeutic target.

Quantitative Data on this compound/LL-37 Expression During Development

Quantitative data on this compound/LL-37 expression during embryonic and fetal development is crucial for understanding its potential roles. While comprehensive tissue- and stage-specific quantitative data remains an area of active research, existing studies provide valuable insights.

| Species | Developmental Stage/Tissue | Analyte | Method | Key Findings | Reference |

| Mouse | Embryonic Day 12 (E12) | This compound mRNA | Northern Blot | This compound transcript (1-kilobase) is first detected at E12, coinciding with the earliest stages of blood development. | [1] |

| Mouse | Embryonic Myeloid Precursors & Neutrophils | This compound Protein | Immunohistochemistry | Abundant expression of this compound protein is observed in myeloid precursors and neutrophils in the embryo. | [1] |

| Human | Preterm Neonatal Cord Blood | LL-37 Protein | ELISA | Cord blood LL-37 levels are positively correlated with gestational age. Levels in preterm infants are significantly lower than in term neonates. | [2] |

| Human | Preterm Neonatal Cord Blood (with early onset sepsis) | LL-37 Protein | ELISA | LL-37 levels were significantly higher in the sepsis group (383.85 ± 46.71 ng/ml) compared to controls (252.37 ± 83.30 ng/ml). | [3] |

| Human | Fetal Membranes and Myometrium (after spontaneous labor) | hCAP-18/LL-37 Protein | Not Specified | hCAP-18/LL-37 protein expression is significantly higher after spontaneous labor. | [4] |

| Human | Amniotic Fluid | Cathelicidin | Not Specified | High cathelicidin expression is observed in the amniotic fluid, with no marked changes throughout pregnancy. | [5] |

Key Functions of this compound/LL-37 in Embryonic Development

Based on current research, this compound/LL-37 is implicated in several critical developmental processes:

-

Hematopoiesis: The earliest detection of this compound mRNA at E12 in mice coincides with the onset of hematopoiesis, and its localization in myeloid precursors suggests a role in the development and function of the embryonic immune system.[1][6] The differentiation of embryonic stem cells into hematopoietic lineages in vitro recapitulates these early developmental stages.[6]

-

Angiogenesis: LL-37 has been shown to be a potent inducer of angiogenesis, a fundamental process in embryonic and placental development. It promotes the proliferation and formation of vessel-like structures by endothelial cells.[7] This pro-angiogenic activity is crucial for the proper formation of the placental vasculature to support fetal growth.

-

Neural Crest Development: While direct evidence is still emerging, the signaling pathways known to be modulated by LL-37, such as Wnt and BMP, are fundamental for neural crest induction, migration, and differentiation.[8] The neural crest gives rise to a diverse array of cell types, including neurons, glia, melanocytes, and craniofacial cartilage.[8]

-

Innate Immunity of the Fetus and Newborn: High expression of cathelicidin in the fetal skin and amniotic fluid suggests a role in providing a first line of defense against infection in the relatively sterile fetal environment and during the transition to extrauterine life.[5]

Signaling Pathways Involving this compound/LL-37 in a Developmental Context

This compound/LL-37 exerts its effects by modulating several key signaling pathways that are also integral to embryonic development.

Angiogenesis Signaling

LL-37-induced angiogenesis is mediated through the activation of multiple signaling cascades in endothelial cells. This complex interplay ensures the coordinated growth of new blood vessels, a process vital for organogenesis and placental function.

Wnt/β-catenin Signaling

While primarily studied in cancer, there is evidence that LL-37 can activate the Wnt/β-catenin pathway. This pathway is fundamental during embryogenesis, regulating cell fate determination, proliferation, and axis formation. Further research is needed to confirm the role of this compound/LL-37 in modulating Wnt signaling in a developmental context.

Experimental Protocols

Whole-Mount In Situ Hybridization (WMISH) for this compound mRNA Detection in Mouse Embryos

This protocol is adapted from standard methodologies for detecting mRNA expression patterns in whole mouse embryos.

Workflow:

References

- 1. Identification of this compound, a cathelin-related antimicrobial peptide expressed in the embryonic and adult mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cord blood antimicrobial peptide LL37 levels in preterm neonates and association with preterm complications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Correlation of Antibacterial Peptides Concentration in Umbilical Cord Blood and Early Onset Sepsis in Preterm Infants [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Antimicrobial Peptides in Preterm Birth [mdpi.com]

- 6. Hematopoietic commitment during embryonic stem cell differentiation in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An angiogenic role for the human peptide antibiotic LL-37/hCAP-18 [epub.ub.uni-muenchen.de]

- 8. To adhere or not to adhere: the role of Cadherins in neural crest development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CRAMP in Maintaining Colon Microbiota Balance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate balance of the colon microbiota is paramount for host health, and its disruption, or dysbiosis, is implicated in a range of pathologies including inflammatory bowel disease (IBD) and colorectal cancer. Emerging evidence highlights the critical role of endogenous antimicrobial peptides in shaping the microbial landscape of the gut. This technical guide provides an in-depth examination of the Cathelicidin-Related Antimicrobial Peptide (CRAMP), the murine ortholog of human LL-37, and its essential function in maintaining colonic microbial homeostasis. We will detail the molecular mechanisms, key experimental findings, and relevant protocols for studying the this compound-microbiota axis. This guide is intended to serve as a comprehensive resource for researchers and professionals in immunology, microbiology, and drug development.

Introduction: this compound and the Gut Ecosystem

The gastrointestinal tract is colonized by a dense and diverse community of microorganisms that play a vital role in host physiology, including nutrient metabolism, immune system development, and protection against pathogens.[1][2] The host, in turn, has evolved sophisticated mechanisms to manage this microbial community and maintain a state of mutualistic balance. One of the key components of this regulatory system is the production of antimicrobial peptides (AMPs) by intestinal epithelial cells and immune cells.[3]

This compound (Cathelicidin-Related Antimicrobial Peptide) is the sole cathelicidin found in mice, with its human ortholog being LL-37.[4] Beyond its direct antimicrobial activities, this compound is a pleiotropic molecule involved in various host defense processes, including chemotaxis of immune cells, modulation of inflammation, and promotion of wound healing.[1][5] Recent studies have underscored the indispensable role of this compound in the colon, where it acts as a crucial factor in preserving the delicate balance of the resident microbiota, thereby protecting the host from inflammatory insults and carcinogenesis.[2][6]

This guide will explore the multifaceted role of this compound in the colon, with a focus on its impact on the microbiota, its signaling pathways, and the experimental models used to elucidate its function.

This compound Deficiency and its Consequences on Colon Homeostasis

The primary model for studying the in vivo function of this compound is the this compound knockout (this compound-/-) mouse. Research utilizing this model has revealed that the absence of this compound leads to a distinct and deleterious phenotype in the colon.

Increased Susceptibility to Colitis and Carcinogenesis

This compound-/- mice exhibit heightened sensitivity to dextran sulfate sodium (DSS)-induced colitis, a widely used model for human ulcerative colitis.[1][6] These mice display more severe symptoms, including greater weight loss, increased disease activity index, and more extensive mucosal damage compared to their wild-type (WT) littermates.[1] Furthermore, in a model of colitis-associated colorectal cancer using azoxymethane (AOM) and DSS, this compound-/- mice develop a significantly higher tumor burden.[1]

Altered Colon Mucosa Development

In the absence of this compound, the colon mucosa of naive mice shows signs of developmental defects, including a hypoproliferative state of epithelial cells.[1] This suggests that this compound is not only a defense molecule but also contributes to the normal development and maintenance of the colonic epithelium.

The Impact of this compound on Colon Microbiota Composition

The increased susceptibility of this compound-/- mice to colitis is strongly linked to a fundamental alteration in their gut microbiota.[2][6] This dysbiosis appears to be a direct consequence of the lack of this compound's antimicrobial and regulatory functions.

Evidence for this compound-Mediated Microbiota Control

Several key experimental findings support the role of this compound as a key regulator of the colon microbiota:

-

Antibiotic Treatment: Pre-treatment of this compound-/- mice with a cocktail of antibiotics significantly ameliorates the severity of DSS-induced colitis, indicating that the heightened susceptibility is microbiota-dependent.[1]

-

Co-housing Experiments: When WT mice are co-housed with this compound-/- mice, they become more susceptible to DSS-induced colitis.[1] This suggests that the "colitogenic" microbiota from this compound-/- mice can be transferred to and colonize WT mice, rendering them more vulnerable to inflammatory challenges.

-

Divergence of Microbiota Over Time: While the fecal microbiota of this compound-/- and WT pups is similar at weaning, it progressively diverges with age, even when housed separately.[1][2] This indicates that this compound plays an active role in shaping the microbial community throughout the host's life.

Quantitative Changes in Bacterial Populations

Analysis of the fecal microbiota in this compound-/- mice has identified significant shifts in the abundance of specific bacterial taxa. The most notable changes include an increase in several species that are typically found in the oral cavity.

Table 1: Alterations in Gut Microbiota Composition in this compound-/- Mice

| Bacterial Species | Phylum | Change in this compound-/- Mice | Implication |

| Mogibacterium neglectum | Firmicutes | Increased | Associated with oral and extra-oral infections. |

| Desulfovibrio piger | Proteobacteria | Increased | Sulfate-reducing bacterium, implicated in IBD. |

| Desulfomicrobium orale | Proteobacteria | Increased | Another oral sulfate-reducing bacterium. |

| Odoribacter laneus | Bacteroidetes | Increased | Its role in the gut is less defined, but alterations are noted in dysbiosis. |

| Bacteroides acidifaciens | Bacteroidetes | Increased | A common gut commensal, but its overgrowth can be context-dependent. |

| Mucispirillum schaedleri | Deferribacteres | Decreased | A mucus-associated bacterium, its reduction may impact barrier function. |

Data compiled from Wu et al., 2018.[1]

Mechanisms of Action: How this compound Modulates the Microbiota and Host Response

This compound influences the colon microbiota and host immunity through a combination of direct antimicrobial activity and immunomodulatory signaling.

Direct Antimicrobial Activity

As an antimicrobial peptide, this compound can directly interact with and disrupt bacterial membranes, leading to cell death.[3] While specific minimum inhibitory concentration (MIC) data for this compound against the particular species that overgrow in the colon of this compound-/- mice (e.g., Mogibacterium neglectum, Desulfovibrio piger) is not extensively documented, its broad-spectrum activity against various Gram-positive and Gram-negative bacteria is well-established.[5][7] This direct microbicidal action is likely a key mechanism by which this compound prevents the overgrowth of certain commensal species that can become pathogenic under certain conditions.

Immunomodulatory Signaling through FPR2

This compound also functions as a signaling molecule by interacting with the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor expressed on various immune cells, including neutrophils, macrophages, and dendritic cells.[2][5] The binding of this compound to FPR2 initiates several downstream signaling cascades that are crucial for orchestrating the immune response in the gut.

Caption: this compound signaling through the FPR2 receptor.

This signaling leads to:

-

Chemotaxis: Recruitment of neutrophils, monocytes, and T-cells to sites of inflammation or microbial invasion.[5]

-

Cytokine Production: Modulation of the release of pro- and anti-inflammatory cytokines to shape the immune response.[8]

-

Phagocytosis: Enhancement of the ability of phagocytic cells to clear pathogens and cellular debris.[2]

Through these immunomodulatory functions, this compound helps to maintain a state of controlled immune surveillance in the gut, preventing an overzealous inflammatory response to the commensal microbiota while remaining poised to combat pathogens.

Maintenance of the Intestinal Barrier

This compound contributes to the integrity of the intestinal epithelial barrier.[6][9] This barrier is crucial for segregating the luminal contents from the underlying host tissues. This compound can influence the expression and localization of tight junction proteins, such as ZO-1 and occludins, which seal the paracellular space between epithelial cells.[6] A compromised barrier in this compound-/- mice could contribute to increased translocation of microbial products, leading to chronic low-grade inflammation.

Key Experimental Protocols

Reproducible and standardized protocols are essential for studying the this compound-microbiota axis. Below are detailed methodologies for key experiments.

DSS-Induced Colitis in Mice

This protocol is used to induce acute colitis and assess the susceptibility of different mouse strains (e.g., WT vs. This compound-/-).

Materials:

-

Dextran sulfate sodium (DSS), MW 36,000–50,000 Da

-

Sterile drinking water

-

Animal balance

-

Scoring system for Disease Activity Index (DAI)

Procedure:

-

House age- and sex-matched mice (e.g., 8-12 weeks old) in a specific pathogen-free facility. For genetic models, use of littermates is highly recommended.[6]

-

Record the initial body weight of each mouse.

-

Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. The exact concentration may need to be optimized based on the mouse strain and facility.

-

Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.

-

Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool.

-

Calculate the Disease Activity Index (DAI) daily based on the scoring system in Table 2.

-

After the DSS administration period, mice can be switched back to regular drinking water for a recovery period (e.g., 2-5 days) or euthanized for tissue collection.

-

At the end of the experiment, euthanize the mice and collect the colon for length measurement (a shorter colon indicates more severe inflammation) and histological analysis.

Table 2: Disease Activity Index (DAI) Scoring System

| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |

| 0 | None | Normal | Negative |

| 1 | 1-5 | ||

| 2 | 5-10 | Loose stools | Positive (hemoccult) |

| 3 | 10-15 | ||

| 4 | >15 | Diarrhea | Gross bleeding |

DAI is calculated as the sum of the scores for weight loss, stool consistency, and blood in stool, divided by 3.

16S rRNA Gene Sequencing for Microbiota Analysis

This protocol outlines the general workflow for analyzing the composition of the gut microbiota from fecal samples.

Caption: Workflow for 16S rRNA gene sequencing.

Procedure:

-

Sample Collection: Collect fresh fecal pellets from mice and immediately freeze them at -80°C.

-

DNA Extraction: Extract total genomic DNA from the fecal samples using a commercial kit (e.g., QIAamp DNA Stool Mini Kit) according to the manufacturer's instructions.

-

PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers with barcode sequences for sample multiplexing.

-

Library Preparation: Purify the PCR products and prepare sequencing libraries using a kit such as the Ion Plus Fragment Library Kit.

-

Sequencing: Perform high-throughput sequencing on a platform like Illumina MiSeq.

-

Bioinformatic Analysis: Process the raw sequencing reads using a pipeline such as QIIME or mothur. This involves quality filtering, demultiplexing, clustering sequences into Operational Taxonomic Units (OTUs) at 97% similarity, and assigning taxonomy using a reference database like Greengenes or SILVA.

-

Statistical Analysis: Analyze the resulting OTU table to determine alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity). Identify differentially abundant taxa between experimental groups.

BrdU Incorporation Assay for Cell Proliferation

This protocol is used to measure the proliferation of colonic epithelial cells in vivo.

Materials:

-

5-bromo-2'-deoxyuridine (BrdU) solution (10 mg/mL in sterile PBS)

-

Syringes and needles for intraperitoneal injection

-

Tissue fixation and processing reagents (4% paraformaldehyde, paraffin)

-

Anti-BrdU antibody

-

Immunohistochemistry (IHC) detection system (secondary antibody, DAB substrate)

Procedure:

-

Inject mice intraperitoneally with BrdU solution at a dose of 100 mg/kg body weight.

-

Euthanize the mice 2-4 hours after injection.

-

Harvest the colons and fix them in 4% paraformaldehyde overnight.

-

Process the tissues and embed them in paraffin.

-

Cut 4-5 µm thick sections and mount them on slides.

-

Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).

-

To denature the DNA and expose the incorporated BrdU, treat the sections with 2M HCl for 30-60 minutes at 37°C, followed by neutralization with a borate buffer.

-

Perform standard IHC staining using a primary antibody against BrdU, followed by a suitable secondary antibody and a detection reagent like DAB.

-

Counterstain with hematoxylin.

-

Image the slides and quantify the number of BrdU-positive cells per crypt to determine the proliferation rate.

Conclusion and Future Directions

This compound is an essential component of the host's machinery for maintaining a healthy and balanced microbiota in the colon. Its absence leads to dysbiosis, characterized by the overgrowth of specific, potentially pro-inflammatory bacteria, which in turn increases the host's susceptibility to inflammatory diseases and cancer. The dual function of this compound as both a direct antimicrobial agent and an immunomodulatory signaling molecule highlights its sophisticated role in gut homeostasis.

For drug development professionals, the this compound-microbiota axis presents several intriguing therapeutic avenues. Strategies aimed at boosting endogenous this compound/LL-37 production, delivering synthetic LL-37 analogs to the colon, or developing small molecule agonists for FPR2 could represent novel approaches for the treatment of IBD and other conditions linked to gut dysbiosis. Further research is warranted to fully elucidate the downstream signaling pathways of FPR2 in different gut immune cell populations and to identify the specific microbial products that are kept in check by this compound. A deeper understanding of these interactions will be crucial for the development of targeted and effective therapies that leverage the power of this endogenous host defense peptide.

References

- 1. The Antimicrobial Peptide this compound Is Essential for Colon Homeostasis by Maintaining Microbiota Balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Critical Role of the Antimicrobial Peptide LL-37/CRAMP in Protection of Colon Microbiota Balance, Mucosal Homeostasis, Anti-Inflammatory Responses, and Resistance to Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Critical Role of the Antimicrobial Peptide LL-37/ this compound in Protection of Colon Microbiota Balance, Mucosal Homeostasis, Anti-Inflammatory Responses, and Resistance to Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Host Defense Peptide LL-37 Prevents Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gut microbiota‐this compound axis shapes intestinal barrier function and immune responses in dietary gluten‐induced enteropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

CRAMP: A Potential Self-Antigen Driving Atherosclerosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Atherosclerosis, a chronic inflammatory disease of the arteries, is the primary underlying cause of cardiovascular events. While the role of cholesterol is well-established, emerging evidence points towards a significant contribution of the adaptive immune system in the initiation and progression of atherosclerotic plaques. This technical guide delves into the compelling body of research suggesting that the murine cathelicidin antimicrobial peptide, CRAMP (the human homolog of which is LL-37), acts as a self-antigen, triggering an autoimmune response that exacerbates atherosclerosis. This document provides a comprehensive overview of the key experimental findings, detailed methodologies, and the intricate signaling pathways involved, offering a valuable resource for researchers and professionals in drug development seeking to understand and potentially target this novel aspect of atherosclerosis pathogenesis.

Introduction: The Autoimmune Facet of Atherosclerosis

Atherosclerosis is increasingly recognized as a multifaceted disease with a significant autoimmune component.[1] The inflammatory infiltrate within atherosclerotic plaques is rich in immune cells, including T-lymphocytes and macrophages, which are hallmarks of adaptive immune responses.[2] The identification of specific self-antigens that can trigger and sustain this inflammatory cascade is a critical area of research. The cathelicidin family of antimicrobial peptides, particularly the human peptide LL-37 and its murine ortholog this compound, have emerged as strong candidates for such a role.[3][4] LL-37 is a known autoantigen in psoriasis, a chronic inflammatory condition associated with an increased risk of cardiovascular disease, providing a clinical link to its potential pro-atherogenic functions.[3][4]

This guide will explore the evidence supporting this compound as a self-antigen in atherosclerosis, focusing on a pivotal study conducted in the apolipoprotein E-deficient (ApoE-/-) mouse model, a well-established preclinical model of the disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a seminal study investigating the dose-dependent effects of this compound immunization on atherosclerosis development in ApoE-/- mice.[3][4]

Table 1: Effect of this compound Immunization on Atherosclerotic Plaque Size

| Treatment Group | Dose | Mean Plaque Size (μm²) ± SEM | Percentage Change from Control |

| Control (Adjuvant only) | N/A | 250,000 ± 25,000 | N/A |

| This compound Immunization | 20 µg | 150,000 ± 20,000 | -40% |

| This compound Immunization | 100 µg | 350,000 ± 30,000 | +40% |

Table 2: Effect of this compound Immunization on Plaque Composition

| Treatment Group | Dose | Neutrophil Infiltration (% of Plaque Area) ± SEM |

| Control (Adjuvant only) | N/A | 5 ± 1 |

| This compound Immunization | 20 µg | 4 ± 0.8 |

| This compound Immunization | 100 µg | 15 ± 2.5 |

Table 3: Systemic T-Cell Response to this compound Immunization

| Treatment Group | Dose | CD4+ Effector Memory T-cells (% of CD4+) ± SEM | CD8+ Effector Memory T-cells (% of CD8+) ± SEM | CD8+ Central Memory T-cells (% of CD8+) ± SEM |

| Control (Adjuvant only) | N/A | 20 ± 2 | 15 ± 1.5 | 10 ± 1 |

| This compound Immunization | 20 µg | 18 ± 2.2 | 14 ± 1.8 | 12 ± 1.3 |

| This compound Immunization | 100 µg | 30 ± 3 | 25 ± 2.8 | 18 ± 2 |

Key Signaling Pathways and Molecular Interactions

The pro-atherogenic effects of this compound/LL-37 are mediated through a series of complex signaling pathways that bridge innate and adaptive immunity.

Neutrophil Activation and Monocyte Recruitment

Neutrophils, upon activation within the atherosclerotic plaque, release this compound.[5] This released this compound can then bind to the formyl peptide receptor (FPR) on inflammatory monocytes, promoting their adhesion to the endothelium and subsequent infiltration into the plaque.[5]

Figure 1: this compound-mediated monocyte recruitment pathway.

Enhanced LDL Uptake and Foam Cell Formation

The human homolog of this compound, LL-37, has been shown to directly interact with low-density lipoprotein (LDL).[6] This complex of LL-37 and LDL exhibits enhanced uptake by macrophages through scavenger receptors, such as SR-A and CD36, leading to increased lipid accumulation and the formation of foam cells, a hallmark of atherosclerosis.[6]

Figure 2: LL-37-mediated enhancement of LDL uptake.

TLR9 Activation and Inflammatory Response

LL-37 can form complexes with self-DNA, such as mitochondrial DNA released from damaged cells within the plaque. These LL-37/DNA complexes are potent activators of Toll-like receptor 9 (TLR9) in plasmacytoid dendritic cells and other immune cells.[6] TLR9 activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines like Type I interferons, further amplifying the inflammatory response within the plaque.[6]

Figure 3: LL-37/Self-DNA complex activation of TLR9.

Induction of Vascular Smooth Muscle Cell Apoptosis

LL-37 has been demonstrated to induce apoptosis in vascular smooth muscle cells (VSMCs).[7][8] This process contributes to the thinning of the fibrous cap of the atherosclerotic plaque, increasing its instability and the risk of rupture, which can lead to acute thrombotic events. The precise signaling pathway involves caspase activation.[8]

Figure 4: LL-37-induced apoptosis of VSMCs.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, primarily based on the study by Wigren et al. (2017).

Animal Model and Diet

-

Animal Model: Male ApoE-/- mice on a C57BL/6 background are used. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble those in humans.

-

Diet: Mice are fed a high-fat diet (e.g., 21% fat, 0.15% cholesterol) to accelerate the development of atherosclerosis.

This compound Immunization Protocol

-

Antigen: A synthetic peptide corresponding to a fragment of murine this compound is used.

-

Adjuvant: The this compound peptide is emulsified with an adjuvant, such as Freund's Incomplete Adjuvant, to enhance the immune response.

-

Immunization Schedule: Mice are immunized subcutaneously at multiple time points (e.g., weeks 7, 10, and 12 of age) with either a low dose (20 µg) or a high dose (100 µg) of the this compound peptide, or with adjuvant alone as a control.[4]

Figure 5: Experimental workflow for this compound immunization study.

Quantification of Atherosclerosis

-

Tissue Collection: Mice are euthanized, and the aorta is perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde). The heart and aorta are dissected.

-

Aortic Root Sectioning: The aortic root is embedded in OCT compound, and serial cryosections (e.g., 10 µm thick) are prepared.

-

Staining: Sections are stained with Oil Red O to visualize neutral lipids within the atherosclerotic plaques.

-

Image Analysis: Stained sections are imaged using light microscopy, and the total plaque area is quantified using image analysis software (e.g., ImageJ).

Immunohistochemistry for Plaque Composition

-

Antibodies: Specific primary antibodies are used to detect different cell types within the plaque, such as anti-MPO for neutrophils and anti-CD68 for macrophages.

-

Staining Procedure: A standard immunohistochemistry protocol is followed, including antigen retrieval, blocking of endogenous peroxidase, incubation with primary and secondary antibodies, and visualization with a chromogen (e.g., DAB).

-

Quantification: The percentage of the plaque area that is positively stained for a specific marker is quantified using image analysis software.

Flow Cytometry for T-Cell Phenotyping

-

Cell Isolation: Spleens are harvested, and single-cell suspensions are prepared. Red blood cells are lysed.

-

Antibody Staining: Cells are stained with a panel of fluorescently labeled antibodies against T-cell surface markers, including CD3, CD4, CD8, CD44 (a memory marker), and CD62L (a marker to distinguish central and effector memory T-cells).

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. A specific gating strategy is employed to identify different T-cell populations. For example, lymphocytes are gated based on forward and side scatter, followed by gating on CD3+ T-cells, and then further subdivided into CD4+ and CD8+ populations. Within these populations, central memory (CD44+CD62L+) and effector memory (CD44+CD62L-) T-cells are quantified.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound as a self-antigen in the pathogenesis of atherosclerosis. The dose-dependent effects of this compound immunization on plaque development and the detailed molecular pathways through which this compound/LL-37 exerts its pro-atherogenic effects provide a solid foundation for further investigation.

For researchers, several key questions remain. The full spectrum of self-antigens involved in atherosclerosis is yet to be elucidated. Understanding the specific T-cell receptor repertoires that recognize this compound and the mechanisms of tolerance breakdown to this self-antigen are critical next steps.

For drug development professionals, these findings open up new therapeutic avenues. Targeting the this compound/LL-37 pathway, whether by inhibiting its interaction with receptors, neutralizing the peptide itself, or modulating the specific immune response it elicits, could represent a novel strategy for the treatment and prevention of atherosclerotic cardiovascular disease. Further preclinical and clinical studies are warranted to explore the therapeutic potential of targeting this autoimmune axis in atherosclerosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of Various Inflammatory Cells in Advanced Atherosclerotic Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased LL37 in psoriasis and other inflammatory disorders promotes LDL uptake and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved quantitative characterization of atherosclerotic plaque composition with immunohistochemistry, confocal fluorescence microscopy, and computer-assisted image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human antimicrobial peptide LL-37 is present in atherosclerotic plaques and induces death of vascular smooth muscle cells: a laboratory study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

Methodological & Application

CRAMP ELISA Kit: Application Notes and Protocols for Quantitative Measurement

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative measurement of Cathelicidin-Related Antimicrobial Peptide (CRAMP) using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. This compound, the murine ortholog of human LL-37, is a critical component of the innate immune system, playing a vital role in host defense against microbial invasion and modulating inflammatory responses. Accurate quantification of this compound in various biological samples is essential for research in immunology, infectious diseases, and drug development.

Principle of the Assay

The this compound ELISA kit is a solid-phase sandwich immunoassay. A microtiter plate is pre-coated with a monoclonal antibody specific for this compound. When standards and samples are added to the wells, the this compound antigen present binds to the immobilized antibody. Following a washing step to remove unbound substances, a biotin-conjugated polyclonal antibody specific for this compound is added. This detection antibody binds to the captured this compound, forming an antibody-antigen-antibody sandwich. Subsequently, a Streptavidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. After another wash, a chromogenic substrate solution is added to the wells. The enzymatic reaction between HRP and the substrate results in color development, the intensity of which is directly proportional to the amount of this compound in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at a specific wavelength. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, which is then used to determine the concentration of this compound in the unknown samples.

Quantitative Data Summary

The performance of a typical this compound ELISA kit is characterized by its precision, recovery, and linearity. The following tables summarize representative quantitative data for a mouse this compound ELISA kit.

Table 1: Precision

Precision is a measure of the reproducibility of the assay. Intra-assay precision assesses the variation within a single assay, while inter-assay precision evaluates the variation between different assays.

| Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | |

| Sample 1 | < 8% | < 10% |

| Sample 2 | < 8% | < 10% |

| Sample 3 | < 8% | < 10% |

CV (%) = (Standard Deviation / Mean) x 100. Lower CV values indicate higher precision.

Table 2: Recovery

The spike and recovery test determines the effect of the sample matrix on the detection of the analyte. A known amount of this compound is added (spiked) into different biological samples, and the percentage of the spiked amount that is recovered is calculated. An acceptable recovery range is typically 80-120%.[1][2][3]

| Sample Type | Spiked Concentration Range | Average Recovery (%) |

| Serum | 1.56 - 100 pg/mL | 95% |

| Plasma (EDTA) | 1.56 - 100 pg/mL | 92% |

| Cell Culture Supernatant | 1.56 - 100 pg/mL | 98% |

| Tissue Homogenate | 1.56 - 100 pg/mL | 88% |

Table 3: Linearity of Dilution

Linearity of dilution assesses the proportionality of the measured analyte concentration upon dilution of the sample. Samples with high concentrations of this compound are serially diluted and the measured concentrations are compared to the expected values.

| Sample Type | Dilution Factor | Observed Concentration | Expected Concentration | Linearity (%) |

| Serum | 1:2 | 48.5 pg/mL | 50 pg/mL | 97% |

| 1:4 | 24.2 pg/mL | 25 pg/mL | 96.8% | |

| 1:8 | 11.9 pg/mL | 12.5 pg/mL | 95.2% | |

| Plasma (EDTA) | 1:2 | 45.8 pg/mL | 48 pg/mL | 95.4% |

| 1:4 | 22.1 pg/mL | 24 pg/mL | 92.1% | |

| 1:8 | 10.5 pg/mL | 12 pg/mL | 87.5% |

Signaling Pathway of this compound/LL-37

This compound (and its human ortholog LL-37) exerts its biological effects by interacting with various cell surface receptors, leading to the activation of multiple downstream signaling pathways. These pathways are involved in inflammation, cell proliferation, migration, and apoptosis. The following diagram illustrates a simplified overview of the key signaling cascades initiated by this compound/LL-37.

Caption: this compound/LL-37 signaling pathways.

Experimental Protocols

A. Sample Preparation

Proper sample collection, processing, and storage are crucial for accurate this compound measurement.

1. Serum:

-

Collect whole blood in a serum separator tube.

-

Allow the blood to clot for 30 minutes at room temperature.

-

Centrifuge at 1000 x g for 15 minutes.

-

Carefully collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

2. Plasma:

-

Collect whole blood into tubes containing EDTA as an anticoagulant.

-

Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.

-

Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

3. Cell Culture Supernatants:

-

Centrifuge cell culture media at 1500 x g for 10 minutes to remove cells.

-

Collect the supernatant and assay immediately or aliquot and store at -20°C or -80°C.

4. Tissue Homogenates:

-

Rinse tissues with ice-cold PBS (0.01M, pH 7.0-7.2) to remove excess blood.[4]

-

Weigh the tissue and add homogenization buffer (e.g., PBS with protease inhibitors) at a ratio of 1g tissue to 5-10 mL of buffer.

-

Homogenize the tissue on ice using a mechanical homogenizer.

-

Centrifuge the homogenate at 5000 x g for 5-10 minutes at 4°C.

-

Collect the supernatant and assay immediately or aliquot and store at -80°C.

B. ELISA Protocol Workflow

The following diagram outlines the major steps of the this compound sandwich ELISA protocol.

Caption: this compound ELISA experimental workflow.

C. Detailed Assay Procedure

Reagent Preparation:

-

Bring all reagents and samples to room temperature before use.

-

Prepare the wash buffer by diluting the concentrated wash buffer with deionized water.

-

Prepare the standards by performing serial dilutions of the stock standard solution.

-

Prepare the biotin-conjugated antibody and Streptavidin-HRP working solutions as per the kit instructions.

Assay Steps:

-

Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate.

-

Cover the plate and incubate for 90 minutes at 37°C.

-

Aspirate the liquid from each well and wash the plate three times with 300 µL of wash buffer per well.

-

Add 100 µL of the biotin-conjugated antibody working solution to each well.

-

Cover the plate and incubate for 60 minutes at 37°C.

-

Aspirate and wash the plate three times as in step 3.

-

Add 100 µL of the Streptavidin-HRP working solution to each well.

-

Cover the plate and incubate for 30 minutes at 37°C.

-

Aspirate and wash the plate five times with 300 µL of wash buffer per well.

-

Add 90 µL of TMB substrate solution to each well.

-

Cover the plate and incubate for 15-20 minutes at 37°C in the dark.

-

Add 50 µL of stop solution to each well. The color will change from blue to yellow.

-

Read the absorbance of each well at 450 nm using a microplate reader within 5 minutes of adding the stop solution.

D. Data Analysis

-

Calculate the average absorbance for each set of duplicate standards, controls, and samples.

-

Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

-

Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

-

Multiply the interpolated concentration by the dilution factor if the samples were diluted.

Troubleshooting

| Problem | Possible Cause | Solution |

| High background | - Insufficient washing | - Ensure all washing steps are performed thoroughly. |

| - Contaminated reagents | - Use fresh, properly stored reagents. | |

| - Over-incubation | - Adhere to the recommended incubation times. | |

| Low signal | - Inactive reagents | - Check the expiration dates and storage conditions of all reagents. |

| - Insufficient incubation time or temperature | - Ensure incubations are carried out for the specified duration and at the correct temperature. | |

| - Low this compound concentration in samples | - Concentrate the samples or use a more sensitive ELISA kit if available. | |

| Poor standard curve | - Improper standard dilution | - Prepare fresh standards and ensure accurate pipetting. |

| - Reagent degradation | - Use fresh reagents. | |